3-Methyl-1-heptanol

Chiral Synthesis Insect Pheromones Asymmetric Catalysis

3-Methyl-1-heptanol (CAS 1070-32-2) is a branched, saturated primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. It is characterized by a methyl branch at the third carbon of its seven-carbon chain.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 1070-32-2
Cat. No. B093506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-heptanol
CAS1070-32-2
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCC(C)CCO
InChIInChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3
InChIKeyMUPPEBVXFKNMCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-heptanol (CAS 1070-32-2): A Branched C8 Alcohol for Chiral Synthesis and Specialized Industrial Formulations


3-Methyl-1-heptanol (CAS 1070-32-2) is a branched, saturated primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol [1]. It is characterized by a methyl branch at the third carbon of its seven-carbon chain. Key physicochemical properties include a boiling point of 179.2 °C at 760 mmHg, a density of 0.821 g/cm³, a flash point of 71.1 °C, and a predicted LogP of approximately 2.8, indicating moderate lipophilicity [2].

3-Methyl-1-heptanol: Why Not All C8 Alcohols Are Interchangeable in Research and Production


The substitution of 3-Methyl-1-heptanol with a different C8 alcohol (e.g., 1-octanol or 2-ethylhexanol) is not chemically or functionally equivalent. The specific position of the methyl branch on the third carbon profoundly influences critical parameters including gas chromatographic retention, chiral recognition, and physicochemical behavior [1][2]. These differences lead to distinct outcomes in applications ranging from asymmetric synthesis to fragrance formulation, as quantified in the evidence below.

Quantitative Differentiation: 3-Methyl-1-heptanol vs. Common C8 Analogs


Chiral Specificity in Pheromone Synthesis: The (R)-Enantiomer as a Defined Building Block

The (R)-enantiomer of 3-Methyl-1-heptanol is a critical chiral building block in the synthesis of insect pheromones, distinguishing it from its achiral analog 1-octanol . The (R)-enantiomer is utilized in the synthesis of specific aggregation pheromones, such as that of the rhinoceros beetle .

Chiral Synthesis Insect Pheromones Asymmetric Catalysis

Gas Chromatographic Differentiation: Lower Kovats Retention Index vs. 1-Octanol

On a non-polar column (CP Sil 8 CB), 3-Methyl-1-heptanol exhibits a Kovats Retention Index (RI) of 1041 [1]. This is significantly lower than the RI of the linear analog 1-octanol, which is reported as 1070 on a comparable DB-5 column [2]. The methyl branch reduces the analyte's boiling point and its interaction with the stationary phase, leading to earlier elution.

Analytical Chemistry Essential Oil Analysis GC-MS

Physicochemical Property Differentiation: Boiling Point and Density vs. 1-Octanol and 2-Ethylhexanol

The specific methyl branch at C3 alters key bulk properties compared to both linear and alternatively branched C8 alcohols [1][2]. 3-Methyl-1-heptanol exhibits a boiling point (179.2°C) and density (0.821 g/cm³) that are distinct from 1-octanol (boiling point ~195°C, density 0.827 g/mL) and 2-ethylhexanol (boiling point 183-186°C, density 0.833 g/mL).

Physical Chemistry Solvent Selection Process Engineering

Altered Hydrophilicity: Water Solubility vs. 1-Octanol

The branching in 3-Methyl-1-heptanol leads to a measurable increase in water solubility compared to linear 1-octanol [1][2]. Estimated and experimental data suggest a water solubility for 3-Methyl-1-heptanol in the range of 685-806 mg/L at 25°C, while 1-octanol is reported to have a lower solubility, approximately 540 mg/L.

Environmental Fate Formulation Chemistry Partitioning

Procurement-Driven Application Scenarios for 3-Methyl-1-heptanol (CAS 1070-32-2)


Synthesis of Chiral Insect Pheromones

Procure the (R)-enantiomer of 3-Methyl-1-heptanol for use as a specific chiral building block in the asymmetric synthesis of insect pheromones, including the rhinoceros beetle aggregation pheromone . Its chiral nature makes it an irreplaceable component in these complex syntheses.

GC-MS Standard for Volatile Analysis

Utilize 3-Methyl-1-heptanol as a retention index standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex volatile mixtures, such as essential oils . Its unique Kovats Retention Index of 1041 on non-polar columns provides a distinct marker for accurate identification of this branched alcohol in natural product extracts.

Specialty Solvent for Fine Chemical Synthesis

Employ 3-Methyl-1-heptanol as a specialty solvent or reaction medium where its unique boiling point (179.2°C) and density (0.821 g/cm³) offer a process advantage over other C8 alcohols like 1-octanol or 2-ethylhexanol . Its distinct physical properties can facilitate specific separation or reaction conditions.

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